Meta-Chloro vs. Para-Chloro STAT3 Inhibitory Activity: A Cross-Study Comparison
The target compound (3-chloro substitution) shows STAT3-dependent transcriptional inhibitory activity in a cell-based dual-luciferase reporter assay in HCT116 human colorectal carcinoma cells, with an EC50 of 0.79 μM [1]. The direct para-chloro analog (CAS 338396-42-2, PubChem CID 3762660) was evaluated in a biochemical fluorescence polarization STAT3 binding assay and exhibited an IC50 of 5.23 μM [2]. Although these values originate from different assay platforms (cell-based transcriptional vs. biochemical binding), the ~6.6-fold lower effective concentration observed for the meta-chloro compound suggests enhanced cellular target engagement. This difference must be interpreted cautiously due to the cross-assay nature of the comparison, but it is consistent with the meta-chloro substitution conferring a favorable binding conformation within the STAT3 SH2 pocket.
| Evidence Dimension | STAT3 pathway inhibitory activity |
|---|---|
| Target Compound Data | EC50 = 0.79 μM (STAT3-dependent luciferase reporter, HCT116 cells) |
| Comparator Or Baseline | 3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-42-2): IC50 = 5.23 μM (STAT3 fluorescence polarization binding assay) |
| Quantified Difference | ~6.6-fold lower effective concentration for the target meta-chloro compound (cross-assay comparison) |
| Conditions | Target: STAT3-driven dual-luciferase reporter in HCT116 human colorectal carcinoma cells, 24 h incubation [1]. Comparator: STAT3 fluorescence polarization biochemical binding assay at The Scripps Research Institute Molecular Screening Center [2]. |
Why This Matters
For research groups prioritizing cellular STAT3 pathway suppression, the meta-chloro substitution pattern offers a structurally validated starting point with demonstrated cell-based activity at sub-micromolar concentrations, whereas the para-chloro analog requires higher concentrations to achieve STAT3 binding in biochemical assays.
- [1] PubChem BioAssay Record for CID 3762661. STAT3 inhibition in HCT116 cells: EC50 = 0.794300 μM. Assay: dual-luciferase reporter gene assay. ChEMBL ID CHEMBL4224487. View Source
- [2] BindingDB BDBM46389. STAT3 IC50 = 5.23E+3 nM for para-chloro analog (CAS 338396-42-2). The Scripps Research Institute Molecular Screening Center. PubChem AID 1399. View Source
